molecular formula C8H17N3O B14796686 2-(2,6-Dimethylpiperazin-1-yl)acetamide

2-(2,6-Dimethylpiperazin-1-yl)acetamide

Cat. No.: B14796686
M. Wt: 171.24 g/mol
InChI Key: XCXHUKQRFJSDGZ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperazin-1-yl)acetamide is an organic compound with the molecular formula C8H17N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetamide typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,6-Dimethylpiperazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethylpiperazin-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylpiperazin-1-yl)acetamide
  • 2-(2,4-Dimethylpiperazin-1-yl)acetamide
  • 2-(2,3-Dimethylpiperazin-1-yl)acetamide

Uniqueness

2-(2,6-Dimethylpiperazin-1-yl)acetamide is unique due to the specific positioning of the methyl groups on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the acetamide group further adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

2-(2,6-dimethylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-6-3-10-4-7(2)11(6)5-8(9)12/h6-7,10H,3-5H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXHUKQRFJSDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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